![molecular formula C7H5N3O2 B043860 1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸 CAS No. 116855-08-4](/img/structure/B43860.png)

1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸

概要

説明

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid (1H-PPCA) is a heterocyclic compound that belongs to the pyrazole family. It is a versatile organic compound that has found a variety of applications in the fields of pharmaceuticals, agrochemicals, and materials science. In particular, 1H-PPCA has been widely studied for its potential use in the synthesis of a range of drugs and agrochemicals.

科学的研究の応用

1H-ピラゾロ[3,4-b]ピリジンの概要

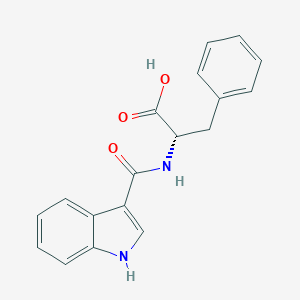

1H-ピラゾロ[3,4-b]ピリジンは、5つの異性体([3,4-b]、[3,4-c]、[4,3-c]、[4,3-b]、[1,5-a])を含む二環式複素環化合物ファミリーに属しています。 これらの化合物は、2つの異性体、1H-ピラゾロ[3,4-b]ピリジン (1) および 2H-ピラゾロ[3,4-b]ピリジン (2) の形で存在することができます 。図 1 は、それらの構造と存在する多様性センターを示しています。

!Figure 1

合成方法

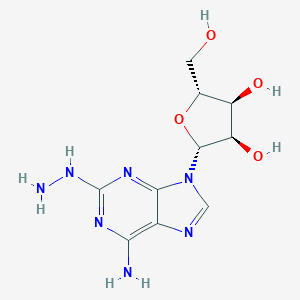

研究者は、1H-ピラゾロ[3,4-b]ピリジンを得るために、さまざまな合成方法を用いています。これらの方法は、事前に形成されたピラゾールまたはピリジンから始まります。 特に、1H-ピラゾロ[3,4-b]ピリジンの構造は30万以上記述されており、約5,500件の参考文献(特許は2,400件を含む) 。これらの構造への関心は、アデニンやグアニンなどのプリン塩基との類似性から生じています。

置換基の多様性

特定の位置にある置換基について見ていきましょう。

- PPARα活性化: これらの化合物はPPARαアゴニストとして機能し、潜在的に脂質異常症の治療に役立ちます .

- 不安解消作用: 特定の誘導体は、カルタゾラート、トラカゾラート、エタゾラートなどの不安解消薬の一部です .

- 肺高血圧症の治療: 肺高血圧症の薬物であるリオシグアートは、1H-ピラゾロ[3,4-b]ピリジンコアを含んでいます .

- 細胞移動および浸潤阻止効果: 細胞の移動と浸潤能力に対する影響を評価します .

結論

1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸は、さまざまな分野の研究者を魅了し続けています。その汎用性のある用途は、さらなる探求と調査を必要としています。

詳細については、ドナイア-アリアスらによる包括的なレビューを参照してください 。探検を楽しんでください!🌟

Safety and Hazards

作用機序

Target of Action

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been identified as an effective inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

As a NAMPT inhibitor, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate to nicotinamide mononucleotide, an essential precursor in the NAD+ biosynthesis pathway .

Biochemical Pathways

By inhibiting NAMPT, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid disrupts the NAD+ biosynthesis pathway, leading to a decrease in the cellular levels of NAD+. This affects various NAD±dependent processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular metabolism and energy production .

Result of Action

The inhibition of NAMPT by 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid leads to a decrease in cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+. This makes it a potential therapeutic agent for the treatment of cancer .

Action Environment

The action, efficacy, and stability of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be influenced by various environmental factors For instance, the pH of the environment can affect its ionization state and, consequently, its absorption and distribution Similarly, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion.

生化学分析

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid within cells and tissues are not well-characterized. It is thought to interact with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKAACYLUOQSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556420 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116855-08-4 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?

A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:

- Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []

- Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []

- Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []

Q2: How does the coordination of a metal center to the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold affect tautomerism in the ligand?

A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)